N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
CAS No.: 727706-12-9
Cat. No.: VC11795016
Molecular Formula: C18H21N3O5
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727706-12-9 |
|---|---|
| Molecular Formula | C18H21N3O5 |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H21N3O5/c1-11-4-2-3-7-18(11)16(23)21(17(24)20-18)9-15(22)19-12-5-6-13-14(8-12)26-10-25-13/h5-6,8,11H,2-4,7,9-10H2,1H3,(H,19,22)(H,20,24) |
| Standard InChI Key | NWQLGJJRKASSGC-UHFFFAOYSA-N |
| SMILES | CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₈H₂₁N₃O₅, with a molecular weight of 359.4 g/mol. Its IUPAC name, N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, reflects its hybrid architecture:
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A 1,3-benzodioxole group (aromatic ring fused with a dioxolane ring).
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A 1,3-diazaspiro[4.5]decan-2,4-dione core (spirocyclic diketone with nitrogen atoms at positions 1 and 3).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₅ | |
| Molecular Weight | 359.4 g/mol | |
| SMILES | CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| InChIKey | NWQLGJJRKASSGC-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
While explicit protocols for this compound are scarce, analogous diazaspirodecane derivatives are typically synthesized through multi-step strategies:
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Formation of the Spirocyclic Core: Cyclocondensation of cyclohexanone with urea derivatives yields the 1,3-diazaspiro[4.5]decan-2,4-dione scaffold .
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Functionalization: Alkylation or acylation at the nitrogen atom introduces substituents. For this compound, an acetamide group is appended via nucleophilic substitution .
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Benzodioxole Coupling: The benzodioxole moiety is attached through amide bond formation, often using carbodiimide coupling agents.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
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NMR: Distinct signals for the spirocyclic diketone (δ 2.5–3.5 ppm for CH₂ groups) and benzodioxole protons (δ 6.7–7.1 ppm).
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 360.4.
Comparative Analysis with Structural Variants
Role of the Benzodioxole Group
Replacing the o-tolyl group in analog with 1,3-benzodioxol-5-yl enhances metabolic stability due to reduced cytochrome P450-mediated oxidation. This modification may improve oral bioavailability.
Impact of Spirocyclic Substituents
The 6-methyl group on the diazaspirodecane core (vs. unsubstituted in ) introduces steric hindrance, potentially altering binding affinity to enzymatic targets .
Future Research Directions
Pharmacological Profiling
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In Vitro Screens: Assess HDAC inhibition, antioxidant capacity, and cytotoxicity.
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In Vivo Studies: Evaluate pharmacokinetics and efficacy in rodent models of epilepsy or cancer.
Synthetic Optimization
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